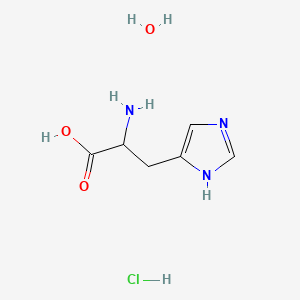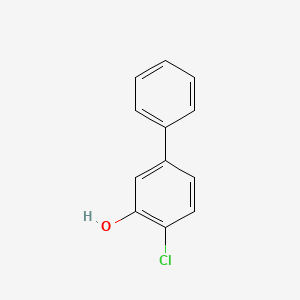
Piceatannol
Overview
Description
Piceatannol is a naturally occurring polyphenolic compound found in various plants such as grapes, passion fruit, and white tea. It is structurally similar to resveratrol, another well-known polyphenol. This compound has gained attention for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piceatannol can be synthesized through several methods. One common synthetic route involves the hydroxylation of resveratrol. This process typically uses reagents such as hydrogen peroxide (H₂O₂) and catalysts like iron(III) chloride (FeCl₃) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources. For instance, it can be extracted from passion fruit seeds and grapes using solvents like ethanol or methanol. The extracted compound is then purified through processes such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Piceatannol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: It can be reduced to form dihydrothis compound, which may have different biological properties.
Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are used for acetylation reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydrothis compound
Substitution: Acetylated derivatives
Scientific Research Applications
Piceatannol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyphenols and their interactions with other molecules.
Biology: this compound is studied for its effects on cellular signaling pathways and its potential to modulate gene expression.
Medicine: It has shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and diabetes.
Mechanism of Action
Piceatannol exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Antibacterial Activity: this compound disrupts bacterial membrane potential and inhibits quorum sensing, reducing bacterial virulence
Comparison with Similar Compounds
Piceatannol is structurally similar to other polyphenols such as resveratrol, pterostilbene, and quercetin. it has unique properties that distinguish it from these compounds:
Resveratrol: Both compounds have similar antioxidant and anticancer properties, but this compound has additional antibacterial activity.
Pterostilbene: While pterostilbene is more lipophilic and has better bioavailability, this compound has stronger antioxidant activity due to its additional hydroxyl groups.
Quercetin: Quercetin is another potent antioxidant, but this compound’s ability to inhibit quorum sensing gives it a unique edge in antibacterial applications
Properties
IUPAC Name |
4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPUGZCRXZLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860062 | |
| Record name | 3,3′,4,5′-Stilbenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4339-71-3 | |
| Record name | 3,3′,4,5′-Tetrahydroxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4339-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′,4,5′-Stilbenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)


![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)







